[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]({4-[(dimethylamino)methyl]phenyl}methyl)amine
Description
The compound (2,3-dihydro-1,4-benzodioxin-6-yl)methylamine is a tertiary amine featuring a 2,3-dihydro-1,4-benzodioxin core linked to a dimethylaminomethylphenyl group via methylene bridges. Its molecular formula is C23H25N3O3, with a molecular weight of 391.46 g/mol (). This compound is primarily used in research settings, with applications in medicinal chemistry and enzyme inhibition studies .
Properties
CAS No. |
1014247-57-4 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-[4-[(dimethylamino)methyl]phenyl]methanamine |
InChI |
InChI=1S/C19H24N2O2/c1-21(2)14-16-5-3-15(4-6-16)12-20-13-17-7-8-18-19(11-17)23-10-9-22-18/h3-8,11,20H,9-10,12-14H2,1-2H3 |
InChI Key |
CJFMAKVGBIJHEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCCO3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound (2,3-dihydro-1,4-benzodioxin-6-yl)methylamine represents a class of derivatives with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzodioxin moiety linked to a dimethylaminomethylphenyl group. Its molecular formula is with a molecular weight of approximately 302.38 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the benzodioxin structure exhibit various biological activities, including:
- Antipsychotic Activity : A related compound demonstrated D(2) antagonist and 5-HT(1A) partial agonist properties, suggesting potential use in treating psychotic disorders with a lower risk of extrapyramidal side effects (EPS) .
- Enzyme Inhibition : Compounds with similar structures have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, indicating potential applications in treating Alzheimer's disease (AD) and Type 2 diabetes mellitus (T2DM) .
- Antioxidant Properties : The benzodioxin derivatives have shown promise in antioxidant activity due to their ability to scavenge free radicals .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzodioxin derivatives:
Study 1: Antipsychotic Potential
A study focused on N-substituted 1-(2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives found that compound 24 exhibited significant affinity for human D(2), D(3), and 5-HT(1A) receptors while showing minimal interaction with alpha(1) adrenoceptors. In rodent models, it displayed functional D(2)-like antagonism and was effective in antipsychotic tests without inducing EPS at therapeutic doses .
Study 2: Enzyme Inhibition
Research on newly synthesized sulfonamide derivatives containing the benzodioxin moiety revealed that they effectively inhibited α-glucosidase and acetylcholinesterase activities. These findings suggest their potential as therapeutic agents for managing T2DM and AD .
| Compound | Target Enzyme | Inhibition (%) | Reference |
|---|---|---|---|
| Compound 24 | D(2) Receptor | High Affinity | |
| Benzodioxin Derivative | α-glucosidase | Significant | |
| Benzodioxin Derivative | Acetylcholinesterase | Significant |
Study 3: Antioxidant Activity
An electrochemical study demonstrated the synthesis of various 2-amino derivatives from benzodioxins, which were evaluated for their antioxidant properties. The results indicated a notable ability to reduce oxidative stress markers in vitro .
Scientific Research Applications
| Signal Word | Warning |
|---|---|
| Hazard Statements | H315-H319-H335 |
| Precautionary Statements | P261-P264-P271-P280 |
Enzyme Inhibition Studies
Recent studies have highlighted the potential of this compound in enzyme inhibition. Research conducted on derivatives of 2,3-dihydrobenzo[1,4]-dioxin demonstrated their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are significant in the context of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The synthesis of new sulfonamide derivatives incorporating the benzodioxane moiety showed promising results in inhibiting these enzymes, suggesting therapeutic potential for managing these diseases .
Pharmaceutical Development
The compound is being explored for its pharmaceutical applications due to its structural similarity to known pharmacophores. Its unique combination of a benzodioxane ring and a dimethylaminomethyl phenyl group positions it as a candidate for drug development targeting various neurological and metabolic disorders. The ongoing research into its pharmacodynamics and pharmacokinetics is crucial for understanding its efficacy and safety profile in clinical settings .
Chemical Synthesis and Derivatization
The compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of various sulfonamide derivatives through reactions with sulfonyl chlorides under alkaline conditions. This versatility in chemical synthesis makes it valuable for developing new compounds with enhanced biological activities .
The compound has been included in screening libraries for drug discovery programs aimed at identifying new therapeutic agents. Its unique structure allows researchers to assess its biological activity against a range of targets, including those involved in cancer and neurodegenerative diseases. The compound's ability to modulate biological pathways makes it a subject of interest in medicinal chemistry .
Case Study 1: Enzyme Inhibition
A study published in Brazilian Journal of Pharmaceutical Sciences investigated the enzyme inhibitory potential of various sulfonamide derivatives synthesized from the parent compound. The results indicated significant inhibition of α-glucosidase and acetylcholinesterase activities, suggesting that these derivatives could be developed into therapeutic agents for T2DM and AD .
Case Study 2: Drug Discovery Screening
In a drug discovery initiative, researchers screened a library containing (2,3-dihydro-1,4-benzodioxin-6-yl)methylamine against multiple cancer cell lines. Preliminary results showed promising cytotoxic effects, warranting further investigation into its mechanism of action and potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their properties:
Pharmacological Profiles
- Antibacterial Intermediates: Methylamine derivatives () exhibit moderate antibacterial activity, though less potent than quinolones .
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxin amine serves as the foundational building block. As demonstrated by SciELO, this intermediate is synthesized via:
-
Condensation of catechol derivatives with chlorinated benzenes under alkaline conditions.
-
Nucleophilic aromatic substitution using 2,3-dihydro-1,4-benzodioxin-6-ol and ammonia at elevated temperatures (150–200°C).
Reaction Conditions :
Synthesis of 4-[(Dimethylamino)methyl]benzyl Halides
The dimethylaminobenzyl electrophile is prepared via sequential steps:
-
Reductive amination of 4-cyanobenzaldehyde :
-
React with dimethylamine and NaBH3CN in methanol (rt, 12 h).
-
Yield : ~70% after column chromatography.
-
-
Halogenation : Treat 4-[(dimethylamino)methyl]benzyl alcohol with SOCl2 or PBr3 to generate the corresponding chloride/bromide.
Optimization Note : Excess thionyl chloride (1.5 equiv) ensures complete conversion to the benzyl chloride.
Alkylation Strategies for Tertiary Amine Formation
Direct Alkylation of Benzodioxin Amine
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | LiH | 82 | 95 |
| MeCN | K2CO3 | 70 | 90 |
| THF | Et3N | 55 | 85 |
Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
-
HPLC : >98% purity (C18 column, MeOH:H2O 70:30, λ = 254 nm).
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC with UV visualization.
- Optimize solvent polarity (e.g., DCM/MeOH mixtures) to prevent byproduct formation.
How can structural characterization be rigorously performed for this compound?
Basic Research Focus
Combine spectroscopic and computational methods:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. For example, the dimethylamino group (δ ~2.2 ppm, singlet) and benzodioxin protons (δ ~4.3 ppm, AB quartet) .
- IR Spectroscopy : Confirm secondary amine stretches (N–H bend ~1600 cm⁻¹) and benzodioxin C–O–C vibrations (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ at m/z 392.24 for C₂₃H₂₅N₃O₃) .
Q. Advanced Validation :
- X-ray Crystallography : Resolve hydrogen bonding between the amine and benzodioxin oxygen (if crystalline forms are obtainable) .
What experimental strategies resolve contradictions in reported α-glucosidase inhibition data for benzodioxin derivatives?
Advanced Research Focus
Discrepancies in IC₅₀ values often arise from assay conditions. For example:
- Enzyme Source : Use recombinant human α-glucosidase instead of rat intestinal extracts to standardize activity measurements .
- Substrate Specificity : Compare inhibition of maltase vs. sucrase to identify isoform selectivity.
- Positive Controls : Include acarbose (IC₅₀ ~100 μM) to calibrate assay sensitivity .
Q. Data Interpretation :
- Apply Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms.
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced acetylcholinesterase (AChE) inhibition?
Advanced Research Focus
Modify substituents to improve binding affinity:
- Benzodioxin Ring : Introduce electron-withdrawing groups (e.g., –NO₂) at position 5 to enhance π-π stacking with AChE’s aromatic gorge .
- Dimethylamino Group : Replace with bulkier tertiary amines (e.g., piperidine) to exploit hydrophobic pockets near the catalytic site .
- Linker Optimization : Shorten the methylene spacer between benzodioxin and amine to reduce conformational entropy .
Q. Validation :
- Perform molecular docking (e.g., AutoDock Vina) using AChE crystal structures (PDB: 4EY7) to predict binding poses .
What analytical methods ensure purity and stability of this compound under storage?
Q. Basic Research Focus
Q. Advanced Quality Control :
- Forced Degradation Studies : Expose to UV light (254 nm, 48 hours) to identify photolytic byproducts .
How can computational modeling predict pharmacokinetic properties of this compound?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
